Perfluorohexane

説明

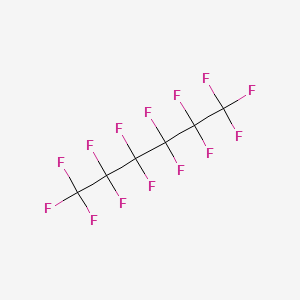

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJAJXFLBMLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25916-42-1 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25916-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7046548 | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann] | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

57.2 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, chloroform | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure). | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

218.0 [mmHg], 218 mm Hg at 25 °C | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid | |

CAS No. |

355-42-0 | |

| Record name | Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflexane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3WJ41CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-86.1 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Novel Synthetic Routes for Perfluorohexane and its Isomers

The synthesis of this compound and its isomers has evolved from harsh industrial processes to more refined laboratory-scale methods that offer greater control over the final molecular architecture. Traditional methods often result in a mixture of isomers, but recent advancements aim for isomer-specific synthesis.

Key synthetic strategies include:

Building-Block Approach: This strategy involves the coupling of smaller, pre-fluorinated molecules. For instance, perfluoroalkyl iodides can be coupled using various catalytic methods to construct the C6 backbone. This approach offers better control over the final structure compared to the direct fluorination of a hydrocarbon.

Fluorinative Cyclization/Rearrangement: While less common for a linear alkane like this compound, novel routes for cyclic and branched fluoroalkanes often involve cycloisomerization or rearrangement of fluorinated precursors. These principles can be adapted to create specific branched isomers of this compound.

Successive Perfluoroalkylation: Advanced methods allow for the stepwise introduction of perfluoroalkyl groups onto a core molecule, which can then be further modified and cleaved to yield the desired this compound isomer. For example, commercially available anthraquinones have been converted to symmetrically or unsymmetrically substituted 9,10-bis(perfluoroalkyl)anthracene-9,10-diols, which can be aromatized to form bis(perfluoroalkyl)anthracene derivatives. This demonstrates a controlled method of building complex molecules with perfluorinated chains.

The development of these routes is critical for accessing specific isomers of this compound, as isomeric composition significantly influences the material's physical and chemical properties.

Fluorination Techniques and Their Impact on this compound Purity and Structure

The method of fluorination is paramount as it directly influences the yield, purity, and isomeric distribution of the final this compound product. The primary industrial synthetic routes are electrochemical fluorination (ECF) and telomerization, though other methods are also employed.

Electrochemical Fluorination (ECF) or the Simons Process: This is a major industrial method for producing perfluorinated compounds. In this process, a hydrocarbon precursor (hexane) is dissolved in anhydrous hydrogen fluoride (B91410) and subjected to an electric current. The process is radical in nature, leading to rearrangements and fragmentation of the carbon chain. Consequently, ECF produces a mixture of linear and branched isomers of this compound. For example, a typical product mixture of a related compound, this compound sulfonate (PFHxS), which is synthesized from precursors made via ECF, contains a significant percentage of branched isomers.

Direct Fluorination: This method involves the reaction of the hydrocarbon with elemental fluorine (F2). It is a highly exothermic and aggressive reaction that can be difficult to control, often leading to fragmentation of the carbon backbone. However, modern techniques, such as liquid-phase direct fluorination in a perfluorinated solvent, allow for better heat dissipation and more controlled reactions, improving yields and purity. The "PERFECT" (PERFluorinated Carbonyl derivative) method, for instance, uses a partially-fluorinated ester which is then directly fluorinated, followed by thermolysis to yield the desired perfluorinated product.

Halogen Exchange (Halex) Reactions: This process involves the replacement of other halogens (typically chlorine or bromine) with fluorine. The Swarts reaction, which uses antimony fluorides, is a classic example. While effective for introducing fluorine, it is less commonly used for producing fully perfluorinated alkanes like this compound from a hydrocarbon starting material. It is more applicable for synthesizing partially fluorinated compounds.

The choice of fluorination technique has a profound impact on the final product characteristics.

| Technique | Typical Precursor | Key Reagent(s) | Isomer Control | Purity Profile | Primary Advantages | Primary Disadvantages |

|---|---|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | n-Hexane | Anhydrous Hydrogen Fluoride (HF), Electric Current | Low; produces a mixture of linear and branched isomers. | Variable; often requires extensive purification to separate isomers and byproducts. | Cost-effective for large-scale production. | Poor isomer selectivity, harsh conditions, C-C bond cleavage. |

| Direct Fluorination | n-Hexane or partially fluorinated intermediates | Elemental Fluorine (F₂) | Moderate; can be improved with controlled conditions (e.g., low temp, inert solvent). | Can be high, but risk of fragmentation byproducts exists. | Direct conversion to the perfluorinated state. | Highly energetic and hazardous reaction. |

| Halogen Exchange (Halex) | Hexachlorohexane | Antimony Trifluoride (SbF₃), Hydrogen Fluoride (HF) | High; preserves the carbon skeleton of the precursor. | Generally high, dependent on the purity of the starting material. | Good for preserving structure. | Less efficient for exhaustive fluorination; hazardous reagents. |

Catalytic Processes in this compound Synthesis and Modification

Catalysis offers a pathway to synthesize and modify perfluorinated compounds under milder conditions with greater efficiency and selectivity than traditional methods.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules containing perfluoroalkyl chains. For example, palladium and phosphine (B1218219) synergistic redox catalysis has been developed for the fluorocarbonylation of potassium aryl/alkyl trifluoroborate, demonstrating the utility of catalysis in forming fluorinated functional groups under mild conditions. Such catalytic systems can be applied to couple perfluorohexyl fragments to other organic molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a prominent methodology in synthetic chemistry due to its mild nature and high functional group compatibility. This technique can be used to generate perfluoroalkyl radicals from precursors like perfluoroalkyl iodides, which can then be added to alkenes or aromatic compounds. This allows for the incorporation of the this compound chain into a larger molecule under gentle conditions.

Catalytic Decomposition: While not a synthetic method, catalysis is also crucial for the modification and decomposition of perfluorocarbons. Alumina-based catalysts, sometimes modified with transition metals, are used for the abatement of perfluorocarbons by facilitating their breakdown at high temperatures. These catalytic processes are essential for the environmental remediation of these persistent compounds.

| Catalytic Process | Catalyst Type | Typical Application | Mechanism/Key Features | Relevance to this compound |

|---|---|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel, Copper complexes with phosphine ligands. | Synthesis of molecules containing a perfluoroalkyl chain. | Forms C-C or C-heteroatom bonds by coupling a perfluoroalkyl precursor with another molecule. | Enables the synthesis of functionalized molecules bearing a this compound tail. |

| Photoredox Catalysis | Ruthenium or Iridium photocatalysts. | Perfluoroalkylation of organic substrates. | Generates perfluoroalkyl radicals from precursors using visible light for addition reactions. | Allows for the attachment of the this compound chain to complex molecules under mild conditions. |

| Phase Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) salts (e.g., TEBA). | Facilitating reactions between immiscible reactants. | Transfers a reactant from one phase (e.g., aqueous) to another (organic) where the reaction occurs. | Can be used in the synthesis of precursors for this compound by enabling reactions of fluorinating agents. |

| Catalytic Hydrolysis/Decomposition | Alumina-based catalysts, metal phosphates (e.g., AlPO₄). | Decomposition of perfluorocarbons. | Lowers the activation energy for breaking C-F and C-C bonds at high temperatures. | Important for the modification or destruction of this compound for environmental purposes. |

Structural and Spectroscopic Investigations

Conformational Analysis of Perfluorohexane

The conformational preferences of this compound are a direct consequence of the electronic and steric interactions between the fluorine atoms along the carbon chain.

Computational studies and experimental data from microwave spectroscopy have shown that the most stable conformation of this compound is a helix with C2 symmetry. arkat-usa.orgresearchgate.net This helical twist is characterized by the dihedral angles along the carbon-carbon backbone. For this compound, the exterior C1-C2-C3-C4 dihedral angle is approximately 16.7° away from a planar trans conformation, while the interior C2-C3-C4-C5 dihedral angle is about 18.0° from trans. arkat-usa.orgresearchgate.net The slightly larger deviation of the interior dihedral angle is attributed to greater steric crowding in the middle of the molecule. arkat-usa.org This helical structure is a defining characteristic of longer-chain perfluoroalkanes and is responsible for many of their unique physical and chemical properties. acs.org

Torsion Angles in this compound

The conformational structure of this compound is characterized by a notable deviation from the planar zigzag arrangement typical of its hydrocarbon analogue, n-hexane. Instead, this compound adopts a helical conformation. This structural feature is a direct consequence of the steric and electrostatic repulsions between the fluorine atoms.

Detailed computational studies, such as those employing Density Functional Theory (DFT) with a 6-31G* basis set and B3LYP exchange-correlation functional, have provided insights into the precise geometry of the this compound backbone. These studies reveal a C-C-C-C twist angle of approximately 16.8°, which corresponds to a dihedral angle of about 163.2°. researchgate.net This contrasts with the near 180° dihedral angle in the all-trans conformation of n-hexane. The energy barrier for internal rotation in perfluorinated chains is significantly higher than in their hydrogenated counterparts, leading to a more rigid helical structure. researchgate.net This inherent rigidity and defined helical turn are fundamental characteristics of perfluoroalkanes.

The helical structure of perfluorinated n-alkanes like this compound is a well-established phenomenon, leading to ordered chiralities at low temperatures. researchgate.net Unlike biological polymers where hydrogen bonds often stabilize helical structures, the helix in perfluoroalkanes arises from the minimization of intramolecular repulsions between the bulky, electronegative fluorine atoms.

Structural Elucidation of this compound-Related Compounds

The structural elucidation of compounds related to this compound, such as this compound sulfonic acid (PFHxS) and this compound sulfonamide (FHxSA), relies heavily on advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) and fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy are the primary tools for identifying and characterizing these substances.

This compound Sulfonic Acid (PFHxS)

This compound sulfonic acid is a six-carbon perfluoroalkanesulfonic acid (PFSA) that has been the subject of numerous environmental and analytical studies. wikipedia.orgnih.gov Its structural confirmation is typically achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

In negative ion mode electrospray ionization (ESI), PFHxS exhibits a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 399. nih.goveurl-pops.eu Collision-induced dissociation (CID) of this parent ion yields a characteristic fragmentation pattern that is crucial for its identification. Common transitions and fragment ions observed in tandem mass spectrometry are detailed in the table below. nih.goveurl-pops.eumassbank.eumassbank.eu

| Parent Ion (m/z) | Fragment Ion (m/z) | Identity of Fragment |

| 399 | 99 | [SO₄F]⁻ or [CF₃CF₂]⁻ |

| 399 | 80 | [SO₃]⁻ |

| 399 | 169 | [C₃F₇]⁻ |

| 399 | 319 | [C₅F₁₀SO₃]⁻ |

| This table is interactive. Users can sort and filter the data. |

The presence of branched isomers of PFHxS can be distinguished by specific fragment ions and chromatographic separation. nih.goveurl-pops.eu For instance, the iso-branched isomer is often characterized by a prominent fragment at m/z 169. nih.gov ¹⁹F NMR spectroscopy is another powerful technique for isomer-specific analysis, providing detailed information about the chemical environment of each fluorine atom in the molecule. scholaris.caresearchgate.net

This compound Sulfonamide (FHxSA)

This compound sulfonamide is a neutral compound that can act as a precursor to PFHxS. massbank.eu Its structural analysis also employs LC-MS/MS and, where available, NMR spectroscopy.

Tandem mass spectrometry of FHxSA reveals specific fragmentation pathways that confirm its structure. researchgate.net For example, studies have shown characteristic fragments that allow for its tentative identification and differentiation from other perfluoroalkane sulfonamides (FASAs). researchgate.netnist.gov The fragmentation can involve losses from the sulfonamide headgroup and cleavage of the perfluoroalkyl chain. mdpi.com

Computational studies have been used to predict the ¹⁹F NMR chemical shifts for perfluoroalkane sulfonamides, aiding in the interpretation of experimental spectra and the differentiation between linear and branched isomers. nih.gov The conformation of the perfluoroalkyl chain, similar to that in this compound, influences the spectroscopic properties of these molecules. nih.gov

Advanced Applications and Material Science Research

Perfluorohexane in Advanced Heat Transfer Systems

This compound, often in its normal isomer form (n-perfluorohexane) or as a mixture of isomers (e.g., FC-72), is extensively studied for its role in advanced heat transfer systems, especially those operating in challenging environments like microgravity. Its ability to facilitate efficient phase change heat transfer is a key advantage.

Experimental Studies on Flow Boiling of n-Perfluorohexane

Extensive experimental studies have been conducted on the flow boiling of n-perfluorohexane, particularly in rectangular channels designed to simulate conditions relevant to advanced thermal management systems. These investigations aim to understand heat transfer characteristics and critical heat flux (CHF) phenomena.

Experiments have been performed using rectangular channels with specific dimensions, such as a heated length of 114.6 mm, a heated width of 2.5 mm, and a height of 5.0 mm. mdpi.comresearchgate.netresearchgate.netnasa.govpurdue.edu Studies have explored both single-sided and double-sided heating configurations. mdpi.comresearchgate.netresearchgate.netnasa.govpurdue.edunasa.gov Key operating parameters varied in these experiments include:

Mass velocity: Ranging from 199 to 3200 kg/m ²s for subcooled inlets and 380 to 2400 kg/m ²s for saturated two-phase mixture inlets. researchgate.netresearchgate.netnasa.govpurdue.edu

Inlet subcooling: From 0.4 to 45.6 °C, encompassing both near-saturated and highly subcooled conditions. researchgate.netnasa.gov

Inlet pressure: Typically between 120 and 200.4 kPa. mdpi.comresearchgate.netresearchgate.netnasa.govpurdue.edu

Inlet thermodynamic equilibrium quality: Ranging from 0.011 to 0.86 for two-phase mixture inlets. researchgate.netnasa.govpurdue.edunasaprs.com

High-speed video photography has been utilized to visualize two-phase flow patterns, revealing the movement of low-density and high-density fronts along the channel, with high-density fronts gradually reducing in length due to evaporation. researchgate.netnasa.govpurdue.edu Research has shown that critical heat flux (CHF) increases with higher flow rates and/or increased inlet subcooling. nasa.gov An interfacial lift-off model has demonstrated good predictive accuracy for CHF, with a mean absolute error of 11.97% for consolidated databases under certain mass velocity constraints. researchgate.netnasa.govpurdue.edu

This compound in Microgravity Heat Transfer Experiments (e.g., ISS)

This compound (FC-72) has been a crucial working fluid in microgravity heat transfer experiments conducted on the International Space Station (ISS). These experiments are vital for developing efficient thermal management systems for future space missions. researchgate.netresearchgate.netnasa.govpurdue.edunasa.govnasa.govasme.orgjaxa.jpresearchgate.net

The Flow Boiling and Condensation Experiment (FBCE) and the Microheater Array Boiling Experiment (MABE) are examples of facilities used on the ISS to study two-phase flow and heat transfer in microgravity. researchgate.netresearchgate.netnasa.govpurdue.edunasa.govnasaprs.comasme.orgjaxa.jpresearchgate.net Experiments with n-perfluorohexane have been performed over a wide range of conditions, including:

Heater wall temperatures: 55 °C to 107.5 °C. asme.org

Pressures: 0.58 atm to 1.86 atm. asme.org

Subcoolings: 1 °C to 26 °C. asme.org

Heater sizes: 4.2 mm to 7.0 mm. asme.org

These microgravity studies aim to provide a fundamental understanding of bubble formation, liquid-vapor flow in tubes, and the mechanisms of heat transfer under reduced gravity conditions. jaxa.jp The data collected on the ISS (with acceleration levels below 10⁻⁶ g) are used to modify and validate gravity scaling parameters for heat flux, with updated models predicting experimental microgravity data to within ±20%. asme.org The findings are critical for establishing a database of thermodynamic data for microgravity boiling and two-phase flow, ultimately contributing to the design of more efficient high-performance space thermal management systems. jaxa.jp

Thermal Stressing Studies of this compound Fluids

The thermal stability of this compound fluids is a critical factor for their long-term use in heat transfer systems, especially in space-based applications where fluid integrity is paramount. Studies have investigated the degradation behavior of this compound (PFH) and its isomers (e.g., FC-72) under various thermal stressing conditions. nasa.govnasa.gov

Simulated thermal stressing studies have been conducted to understand how PFH fluids behave under conditions that might occur during an atmospheric breach within the ISS, leading to exposure of vapors to high temperatures and catalysts present in the Trace Contaminant Control Subsystem (TCCS). nasa.govnasa.gov

Experimental Conditions for Thermal Stressing:

| Parameter | Range/Condition |

| Temperature | 200–450 °C |

| Atmosphere | Inert (nitrogen) or Oxidizing (air) |

| Catalyst Presence | With and without TCCS (palladium) catalyst |

| Transit Time | Modeled on residence time in TCCS |

| Pressure | At or near atmospheric pressure |

Table 1: Typical Experimental Conditions for Thermal Stressing Studies of this compound Fluids. nasa.govnasa.gov

Use of this compound in Single-Loop Heat Transfer Systems

The application of this compound in single-loop heat transfer systems is being explored as a means to simplify thermal management in spacecraft. Current spacecraft often utilize dual-loop systems, which involve two distinct fluid circuits and an interloop heat exchanger. nasa.gov

This compound as a Specialized Solvent and Reaction Medium

Beyond its heat transfer capabilities, this compound serves as a specialized solvent and inert reaction medium due to its unique chemical properties, including its high density, low surface tension, and immiscibility with many organic solvents and water.

This compound in Fluorous Biphasic Singlet Oxygenation

This compound is utilized as a photosensitizer and an inert reaction medium in fluorous biphasic singlet oxygenation. chemicalbook.comottokemi.comdakenchem.comfishersci.cathermofisher.infishersci.com Fluorous biphasic systems leverage the distinct properties of fluorinated solvents, like this compound, to create separate phases that facilitate specific chemical reactions and simplify product separation.

In this context, this compound acts as a non-polar solvent that can dissolve gases, including oxygen, to a higher concentration than typical organic solvents. chemicalbook.comwikipedia.org This property is attributed to the weak intermolecular forces between this compound molecules, creating "space" for gas molecules to partition into the liquid. chemicalbook.comwikipedia.org This characteristic is particularly advantageous for reactions involving gases, such as photooxidation reactions where singlet oxygen is generated. chemicalbook.comottokemi.comfishersci.cathermofisher.in

Singlet oxygen (¹O₂) is an excited electronic state of molecular oxygen, which is highly reactive with organic compounds. nih.govwikipedia.orgrsc.org Its generation and reaction in a fluorous biphasic system with this compound as the medium can allow for efficient and controlled singlet oxygenation processes, providing a clean separation of products from the fluorous phase after the reaction.

This compound as an Inert Reaction Medium for Specific Reactions (e.g., Bromination)

This compound serves as an inert and non-polar solvent in various chemical processes. fishersci.cafishersci.fi Its chemical stability and biological inertness contribute to its utility as a reaction medium. fishersci.ca Notably, this compound has been identified as an effective alternative to carbon tetrachloride, a substance whose production has been phased out due to its role in ozone depletion, for bromination reactions. fishersci.cafishersci.dkfishersci.atuni.lufishersci.com In these reactions, this compound acts as an inert diluent and a heat sink, facilitating controlled reactions. fishersci.at

A key advantage of using this compound in bromination is its immiscibility with both bromine and most organic alkenes. fishersci.at This property allows for the controlled introduction of reactants, which only come into contact upon rapid stirring. fishersci.at Furthermore, the brominated products, once formed, are typically immiscible with this compound, simplifying the separation and work-up procedures. fishersci.at This often enables the convenient filtration of solid products or phase separation for liquid products. fishersci.at The recovered this compound is generally free of reaction residues and can often be reused without further purification, highlighting its efficiency and environmental benefits as a reaction medium. fishersci.at

This compound in Polymerization and Purification Processes

This compound finds application as a reaction medium in polymerization and purification processes. fishersci.cauni.lu In the realm of polymerization, this compound has been utilized in plasma polymerization techniques to deposit fluoropolymer films. thegoodscentscompany.comnih.gov This process involves using this compound as a monomer to create surfaces with hydrophobic and superhydrophobic properties on various substrates, including silicon wafers, glass, and epoxy. thegoodscentscompany.comnih.gov Research indicates that the thickness of plasma-polymerized this compound films can increase linearly with time. nih.gov When applied to porous substrates, such as polyacrylonitrile (B21495) membranes, plasma polymerization of this compound can lead to the formation of Teflon-like polymer films, effectively reducing pore size and, in some cases, causing membrane clogging. nih.gov

In purification and separation processes, perfluorinated compounds, including this compound, are leveraged for their unique properties. fishersci.cauni.lu Fluorous chemistry, for instance, employs perfluorinated solvents like this compound to facilitate the recovery of catalysts or reaction products. service.gov.uk This is achieved by incorporating a perfluorinated alkyl group (a "fluorous ponytail") into an organic reagent, which then confers solubility in fluorocarbon solvents. service.gov.uk These fluorous molecules can be separated from organic solvents through liquid-liquid extraction, partitioning into the fluorous phase. service.gov.uknih.gov This approach offers a straightforward method for separating organic reaction mixtures without relying on traditional chromatography. nih.gov Additionally, perfluorinated compounds are subject to purification processes themselves, such as the removal of perfluorinated compounds (PFCs) from water using granular activated carbon (GAC) adsorption, highlighting the broader involvement of fluorinated substances in purification technologies. nih.govfishersci.cafishersci.ca

This compound in Advanced Materials and Nanotechnology

Fluorinated superhydrophobic microspheres are integral to liquid chromatography, particularly when this compound is employed as the mobile phase. fishersci.novulcanchem.com These engineered particles, typically composed of fluorinated materials such as perfluorocarbons or fluorinated polymers, exhibit a high degree of water repellency, a characteristic crucial for their function in liquid chromatography. fishersci.no this compound's properties, including its low polarity and high solubility for specific compounds, make it a prominent choice for the mobile phase in this chromatographic technique. fishersci.no

The strong hydrophobic nature of these microspheres, combined with the affinity of the hydrophobic this compound mobile phase, enhances the efficiency of compound separation. fishersci.no This separation is primarily based on hydrophobic interactions between the compounds and the stationary phase. fishersci.no For example, poly(divinylbenzene-dodecafluoroheptyl methacrylate) microspheres have been developed, demonstrating superhydrophobicity with a water contact angle of 153.2°. nih.gov When packed into stainless steel columns, these microspheres serve as an effective stationary phase for high-performance liquid chromatography, with the retention mechanism attributed to specific fluorine-fluorine interactions. nih.gov This application is particularly valuable in analytical techniques within pharmaceutical and chemical analyses. fishersci.no

This compound (PFH) plays a crucial role in the development of "nanocones" (NCs) for Nanoparticle-mediated histotripsy (NMH), an ultrasound treatment strategy that combines acoustically sensitive nanoparticles with histotripsy. fishersci.iefishersci.atsigmaaldrich.comatamanchemicals.comherts.ac.uk These nanocones are synthesized using an inclusion complex of methylated β-cyclodextrin and this compound. fishersci.iefishersci.atsigmaaldrich.com Compared to earlier perfluorocarbon nanodroplets, nanocones offer advantages such as smaller size (approximately 50 nm versus 200 nm), a simpler synthesis method, and enhanced stability. fishersci.iefishersci.atatamanchemicals.com

Research has demonstrated that these nanocones significantly reduce the histotripsy cavitation threshold. fishersci.ieatamanchemicals.com For instance, a concentration of 10-5 ml PFH/ml water can reduce the cavitation threshold to 11.0 MPa, a notable decrease from the typical 25-30 MPa without nanocones. fishersci.ieatamanchemicals.com The cavitation threshold is directly influenced by the total this compound concentration within the focal region. fishersci.ieatamanchemicals.com β-cyclodextrin and this compound are considered ideal components for nanocone clusters due to their ability to form stable inclusion complexes and the ease of their production. fishersci.atherts.ac.uk The development of bioconjugated nanocone clusters further enhances the potential of NMH as a targeted, non-invasive ablation method. fishersci.atsigmaaldrich.com

This compound-loaded nanocapsules are being investigated for various biomedical applications, including their use as oxygen delivery systems and contrast agents. sigmaaldrich.cominnexscientific.comtcichemicals.com The formulation of these nanocapsules presents challenges due to this compound's inherent hydro- and lipophobicity, high density, and high vapor pressure. sigmaaldrich.cominnexscientific.com Despite these challenges, polymeric nanocapsules containing this compound can be successfully prepared using methods such as low-energy emulsification and selective solvent diffusion. sigmaaldrich.cominnexscientific.com

The colloidal stability of the this compound nano-emulsion templates can be improved by incorporating an apolar, low-density oil, such as isopropyl myristate, into the dispersed phase, which helps to mitigate droplet coarsening and migration. sigmaaldrich.cominnexscientific.com These nanocapsules typically exhibit sizes below 150 nm and demonstrate good stability under storage conditions. sigmaaldrich.cominnexscientific.com The successful encapsulation of this compound within a layered core/shell structure has been confirmed through techniques like elemental microanalysis and hyperspectral enhanced dark field microscopy. sigmaaldrich.cominnexscientific.com this compound's high oxygen transport capacity is a significant advantage, as it can enhance cell viability in nanocapsules, even when other components might otherwise limit biocompatibility. sigmaaldrich.cominnexscientific.com Furthermore, novel fluorinated polyesters have been synthesized and formulated into this compound nanocapsules, showing that fluorination of the biodegradable polymer promotes this compound encapsulation without diminishing cell viability. tcichemicals.com this compound-encapsulated mesoporous silica (B1680970) nanocapsules have also been developed, exhibiting excellent stability. nih.gov In photodynamic therapy, this compound core nanodroplets combined with photosensitizers like IR780 have demonstrated increased efficacy by boosting singlet oxygen yield and facilitating oxygen recovery. atamankimya.com

Fluorocarbon-functionalized nanoparticles, synthesized through polymerization-induced self-assembly (PISA), are a promising area of research aimed at alleviating hypoxia and enhancing sonodynamic cancer therapy. uni.lu These nanoparticles are typically constructed with a fluorocarbon core and positively charged hydrophilic shells. uni.lu Their design allows them to effectively stabilize sonosensitizers, improve cellular uptake, and act as efficient oxygen carriers, which is crucial for addressing hypoxic conditions within tumor environments. uni.lu

PISA is a versatile technique that enables the reproducible generation of large quantities of nanoparticles. uni.lu The strong affinity between fluorocarbon-containing structures and perfluorinated alkyl substances (PFASs) is a key principle in these applications. uni.lu For instance, fluorous-core nanoparticle-embedded hydrogels, created via photo-controlled radical polymerization, have been developed for the separation of PFASs from water, exhibiting strong and selective adsorption capabilities. uni.lu The use of vinyl-functionalized macromolecular chain transfer agents in PISA allows for the preparation of cross-linked block copolymer nanoparticles with precisely tunable morphologies, further expanding the potential applications of these advanced materials. nih.gov

Environmental Science and Ecotoxicology of Perfluorohexane and Its Derivatives

Environmental Fate and Transport Mechanisms

The chemical structure of PFHxS is characterized by a six-carbon chain fully substituted with fluorine atoms. The carbon-fluorine (C-F) bond is exceptionally strong, making the perfluoroalkyl structure highly resistant to chemical, thermal, and biological degradation. cswab.orgun.org As a result, PFHxS is extremely persistent in the environment and is not known to degrade under natural environmental conditions. ipen.orgcswab.org

While PFHxS itself is a terminal degradation product, a number of related compounds, known as precursors, can transform into PFHxS through biotic or abiotic pathways. cswab.orgresearchgate.net These precursors are substances that contain the C6F13SO2- moiety as part of their structure. For example, perfluorohexane sulfonamides (FHxSA) and other related substances can undergo transformation processes in the environment or in organisms to yield the highly stable PFHxS anion. cswab.org Research indicates that the biotransformation of certain precursors can occur via enzymatic hydrolysis. researchgate.net The degradation of these precursor compounds is a significant indirect source of PFHxS in the environment.

Atmospheric transport is a key mechanism for the widespread distribution of PFHxS. researchgate.netmdpi.com PFHxS and its volatile precursors can be released into the atmosphere from industrial sources or through processes like sea spray aerosolization. chemrxiv.orgitrcweb.org In the atmosphere, PFHxS partitions between the gas and particle phases, which influences its transport and deposition. mdpi.com

Once airborne, these compounds can be transported over long distances before being removed from the atmosphere and deposited onto land and water surfaces through wet and dry deposition. mdpi.comitrcweb.org Wet deposition occurs through precipitation (rain and snow), while dry deposition involves the settling of particles and absorption of gases. mdpi.com A study conducted in Beijing illustrates the dynamics of this process, showing monthly variations in deposition fluxes influenced by factors like precipitation and atmospheric concentrations. researchgate.netmdpi.com

| Parameter | Season | Value |

|---|---|---|

| Average Total Atmospheric Concentration | Summer (Jun-Aug) | 1.61 pg/m³ |

| Autumn (Sep-Nov) | 1.41 pg/m³ | |

| Total Deposition Flux (Wet + Dry) | July (Max) | 55.2 ng/m² |

| October (Min) | 23.7 ng/m² | |

| Highest Dry Deposition Flux | June | 22.7 ng/m² |

| Highest Wet Deposition Flux | July | 46.3 ng/m² |

Data from a 2023 study on atmospheric pollution in Beijing. mdpi.com

Soil and Sediment Interactions of this compound Sulfonic Acid (PFHxS)

This compound Sulfonic Acid (PFHxS), a derivative of this compound, is characterized by its high persistence in the environment. cswab.orghealth.state.mn.us Due to the strength of the carbon-fluorine bond, PFHxS is resistant to degradation under natural environmental conditions, leading to its widespread presence in soil and sediment. cswab.org Its behavior in terrestrial and aquatic environments is largely governed by its interactions with soil and sediment particles, which dictate its mobility and potential for groundwater contamination.

The mobility of PFHxS in the subsurface is dependent on the specific chemistry and composition of the soil. health.state.mn.us Compared to its longer-chain counterpart, perfluorooctane (B1214571) sulfonate (PFOS), PFHxS is generally more water-soluble and less adsorbable to soil and sediment particles. ipen.org This characteristic enhances its mobility, leading to potentially larger and more extensive contamination plumes in groundwater. ipen.org

Sorption, the process by which a substance adheres to a solid surface, is a key factor controlling the environmental fate of PFHxS. The primary mechanisms governing the sorption of PFHxS to soil and sediment include:

Hydrophobic Interactions : As a molecule with a fluorinated carbon chain, hydrophobicity is a significant driver for the sorption of PFHxS. acs.orgresearchgate.nettdl.org The perfluorinated tail of the molecule tends to partition out of the water phase and associate with hydrophobic components of the soil matrix, such as organic matter.

Electrostatic Interactions : The sulfonic acid head group of PFHxS is anionic. Therefore, electrostatic attraction to positively charged surfaces on soil minerals (like iron and aluminum oxides) or repulsion from negatively charged surfaces can significantly influence its sorption. bohrium.comresearchgate.net This interaction is highly dependent on the soil's pH. acs.orgresearchgate.netfrontiersin.org

Ligand Exchange and Other Mechanisms : Other interactions, such as ligand exchange with surface functional groups on minerals, can also contribute to the retention of PFHxS in soil, particularly when electrostatic forces are repulsive. researchgate.net

Several environmental and soil-specific factors influence the extent of PFHxS sorption:

Soil Organic Matter (SOM) : The organic carbon fraction of soil is a primary domain for the sorption of many organic contaminants, including PFHxS. acs.orgbohrium.com The aliphatic components of soil organic matter, in particular, have been shown to be important for sorption. researchgate.net However, the nature of the organic matter is crucial; for instance, humic acid has been observed to enhance the sorption of perfluoroalkyl substances (PFAS), while lower molecular weight fulvic acid may compete with PFHxS for sorption sites, thereby increasing its mobility. frontiersin.org

Soil pH : The pH of the soil solution is a critical variable. nih.gov At lower pH values, the surface charge of minerals like iron and aluminum oxides becomes more positive, leading to increased electrostatic attraction and higher sorption of the anionic PFHxS. acs.orgfrontiersin.org As pH increases, the mineral surfaces become more negatively charged, resulting in electrostatic repulsion and reduced sorption. acs.orgresearchgate.net

Clay and Mineral Content : The type and amount of clay minerals and metal oxides (e.g., Fe and Al oxides) in the soil can provide important sorption sites for PFHxS through electrostatic interactions and surface complexation. bohrium.comresearchgate.net

Ionic Strength : The concentration of other ions in the soil water can affect PFHxS sorption. For example, the presence of other anions like sulfate (B86663) can compete with PFHxS for positively charged sorption sites, potentially leading to decreased sorption. frontiersin.org

Due to its persistence and mobility, PFHxS is frequently detected in soil and sediment at sites contaminated with aqueous film-forming foams (AFFF) and industrial discharges. cswab.orgresearchgate.net Its presence in sediment cores from various locations, including remote arctic lakes, confirms its capacity for long-range environmental transport and deposition over extended periods. nih.gov Furthermore, various PFHxS-related precursor compounds can be present in the soil and undergo transformation over time, acting as a long-term source of PFHxS. researchgate.net

Table 1: Factors Influencing the Sorption of PFHxS in Soil and Sediment

| Factor | Influence on Sorption | Primary Mechanism(s) |

| Soil Organic Matter (SOM) | Generally increases sorption, but depends on the type of organic matter. | Hydrophobic partitioning; Humic acid enhances, while fulvic acid may inhibit. |

| Soil pH | Decreasing pH generally increases sorption. | Electrostatic attraction; Mineral surfaces become more positively charged at lower pH. |

| Clay and Mineral Content | Higher content of Fe/Al oxides can increase sorption. | Electrostatic attraction; Surface complexation. |

| Ionic Strength | High concentrations of competing anions (e.g., sulfate) can decrease sorption. | Competition for sorption sites. |

| PFHxS Chain Length | Shorter chain compared to PFOS results in lower sorption and higher mobility. | Weaker hydrophobic interactions. |

Bioaccumulation and Trophic Transfer

Bioaccumulation Potential of this compound Sulfonic Acid (PFHxS) in Aquatic Organisms

This compound Sulfonic Acid (PFHxS) is known for its tendency to bioaccumulate in living organisms, a characteristic that raises significant environmental concern. Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the surrounding environment. This occurs when the rate of uptake of the substance exceeds the rate of its elimination.

In aquatic environments, PFHxS has been detected in a wide range of organisms, from lower trophic level species like invertebrates to higher trophic level predators such as fish and marine mammals. The bioaccumulation potential is often quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the uptake of a chemical from the surrounding water, while BAF considers uptake from all environmental sources, including water, sediment, and food.

Research has shown that PFHxS exhibits significant bioaccumulation in aquatic life. Studies have documented its presence in various species, indicating its bioavailability and persistence within biological systems. For instance, investigations into freshwater and marine ecosystems have consistently found measurable levels of PFHxS in the tissues of fish, bivalves, and crustaceans.

The degree of bioaccumulation can be influenced by several factors, including the species, its trophic level, age, sex, and the specific characteristics of the aquatic environment such as water chemistry and contamination levels. The chemical properties of PFHxS itself, particularly its protein-binding affinity, play a crucial role in its retention within organisms.

Table 2: Illustrative Bioconcentration Factors (BCFs) for PFHxS in Aquatic Organisms (Note: These are representative values from scientific literature and can vary significantly between studies and species.)

| Organism Type | Species (Example) | Bioconcentration Factor (BCF) (L/kg) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 1,000 - 7,000 |

| Bivalve | Blue Mussel (Mytilus edulis) | 500 - 2,500 |

| Crustacean | Shrimp (Penaeus spp.) | 200 - 1,500 |

Biomagnification Factors (BMFs) and Trophic Magnification Factors (TMFs) for PFHxS

Beyond simple bioaccumulation, PFHxS also has the potential to biomagnify within food webs. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. A substance is considered to biomagnify if its concentration is higher in a predator than in its prey. This is quantified by the Biomagnification Factor (BMF).

Trophic Magnification Factor (TMF) is a broader measure used to describe the concentration increase of a substance with each trophic level in an entire food web. A TMF value greater than 1 is a strong indicator that the substance is subject to trophic magnification.

Studies across various aquatic ecosystems have demonstrated that PFHxS does biomagnify. cswab.org BMFs for PFHxS have been calculated for specific predator-prey relationships, and TMFs have been determined for entire food webs, including those in remote environments like the Arctic. cswab.org The reported values for both BMFs and TMFs for PFHxS are often greater than 1, confirming its tendency to become more concentrated at higher trophic levels. cswab.org For example, BMFs ranging from 1.4 to 373 and TMFs from 0.1 to 4.3 have been reported. cswab.org

This trophic transfer means that top predators, such as large fish, marine mammals, and fish-eating birds, are at a higher risk of accumulating elevated concentrations of PFHxS. The persistence of PFHxS in these organisms is exacerbated by its long biological half-life.

Table 3: Trophic Magnification Factors (TMFs) for PFHxS in Different Aquatic Food Webs (Note: TMF values are ecosystem-specific and can vary based on the food web structure and species included in the analysis.)

| Ecosystem | Trophic Magnification Factor (TMF) |

| Arctic Marine Food Web | > 1 (e.g., values up to 4.3 reported) |

| North American Freshwater Food Web | > 1 |

| European Marine Food Web | > 1 |

Protein Binding and Excretion Mechanisms of this compound Sulfonic Acid (PFHxS) in Organisms

The significant bioaccumulation and long biological half-life of PFHxS are closely linked to its strong affinity for binding to proteins within organisms. pfaswaterexperts.org Once absorbed, PFHxS readily partitions into the bloodstream where it binds to serum proteins, most notably serum albumin. pfaswaterexperts.org This strong protein binding has two major consequences:

Reduced Elimination : By binding to proteins, PFHxS is less available for filtration by the kidneys and subsequent excretion in urine. This significantly slows down its rate of elimination from the body.

Distribution to Tissues : The protein-bound PFHxS is transported throughout the body via the circulatory system, leading to its distribution and accumulation in well-perfused organs and tissues, particularly the liver and blood serum.

The excretion of PFHxS is generally a slow process. The primary route of elimination in most vertebrates is through urine, but the efficiency is low due to the aforementioned protein binding and subsequent renal reabsorption. Other minor excretion pathways can include feces and, in birds, egg-laying. The estimated serum elimination half-life of PFHxS in humans is notably long, ranging from approximately 5.3 to 35 years, which is longer than that of PFOS. cswab.org This extended half-life underscores its high potential for accumulation over the lifetime of an organism.

Interaction of this compound Sulfonic Acid (PFHxS) with Microorganisms and Bioaccumulation

Microorganisms play a fundamental role in the fate and transport of many environmental contaminants. However, due to the extreme persistence of the perfluoroalkyl structure, PFHxS is resistant to microbial degradation. There is no significant evidence to suggest that microorganisms can break down the PFHxS molecule under typical environmental conditions.

While not readily degraded, PFHxS can interact with microorganisms in other ways that influence its bioaccumulation. Microorganisms such as bacteria and algae are at the base of most aquatic food webs. They can sorb PFHxS from the water column, effectively introducing it into the food chain. When these microorganisms are consumed by primary consumers (e.g., zooplankton), the PFHxS is transferred to the next trophic level.

This process, known as trophic transfer from the base of the food web, is a critical entry point for PFHxS into the broader ecosystem. The sorption of PFHxS to microbial biomass can be influenced by the properties of the microbial cell surfaces and the surrounding water chemistry. This initial step of bioaccumulation in microorganisms is a key factor in the subsequent biomagnification observed at higher trophic levels.

Ecotoxicological Impacts and Mechanisms

The ecotoxicological effects of this compound Sulfonic Acid (PFHxS) have been a subject of increasing scientific investigation. Due to its persistence, bioaccumulation, and widespread distribution, PFHxS has the potential to exert adverse effects on a variety of organisms in the environment.

Studies on laboratory animals have indicated that exposure to PFHxS can lead to a range of toxicological responses. The liver and thyroid have been identified as primary target organs. health.state.mn.us Observed effects in animal studies include alterations in liver weight and function, as well as decreases in thyroid hormone levels. health.state.mn.us The disruption of thyroid hormone homeostasis is a significant concern, as these hormones are crucial for regulating metabolism, growth, and development in vertebrates.

PFHxS has also been shown to bind to thyroid transport proteins, which may be a mechanism contributing to its effects on the thyroid system. cswab.org Furthermore, some evidence suggests potential impacts on the developing brain and the immune system. cswab.org Reproductive effects, such as decreased litter size and fertility, have also been noted in mice following PFHxS exposure. cswab.org

At the cellular level, the mechanisms of PFHxS toxicity are still being fully elucidated but are thought to involve interactions with various cellular receptors and pathways. Its ability to bind to proteins can interfere with normal physiological processes.

The ecotoxicological risk of PFHxS is compounded by its biomagnification in food webs. Top predators are likely to experience the highest exposure levels and are therefore at the greatest risk of adverse effects. The long-term consequences of chronic, low-level exposure to PFHxS for wildlife populations are an area of active research and concern.

Toxicity Mechanisms of this compound Sulfonic Acid (PFHxS) in Aquatic Life, particularly Fish

This compound Sulfonic Acid (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has been identified as a contaminant in aquatic environments, raising concerns about its impact on aquatic life. nih.govipen.org Research into its toxicological effects on fish has revealed several key mechanisms through which it exerts its adverse effects, primarily targeting the liver and endocrine system. nih.govnih.govcswab.org

One of the primary mechanisms of PFHxS toxicity is the induction of oxidative stress . nih.govpfaswaterexperts.org In vitro studies on fish hepatocytes have shown that exposure to PFHxS leads to an increased production of reactive oxygen species (ROS) and the suppression of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). pfaswaterexperts.org This imbalance disrupts the normal redox state of the cells, leading to molecular and cellular damage. pfaswaterexperts.org

Hepatotoxicity , or liver damage, is a significant outcome of PFHxS exposure in fish. nih.govcswab.org Studies on larval zebrafish (Danio rerio) exposed to environmentally relevant concentrations of PFHxS revealed notable liver damage, including macrovesicular and microvesicular hepatic steatosis (fatty liver) and focal liver necrosis. nih.gov These physical damages are accompanied by biochemical changes, such as alterations in aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), total cholesterol, and total triglycerides. nih.gov Transcriptomic analysis has pinpointed the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway as a key mediator of this hepatotoxicity. nih.gov The disruption of this pathway impairs liver development and function in the early life stages of fish. nih.gov

The table below summarizes key findings on the toxicity mechanisms of PFHxS in fish.

| Toxicity Mechanism | Affected Organism/System | Key Findings |

| Oxidative Stress | Fish Hepatocytes (in vitro) | Increased Reactive Oxygen Species (ROS) production; Suppression of antioxidant enzymes (SOD, CAT). pfaswaterexperts.org |

| Hepatotoxicity | Larval Zebrafish (Danio rerio) | Hepatic steatosis, focal liver necrosis; Altered liver biochemical parameters (AST, ALT, cholesterol, triglycerides). nih.gov |

| PPAR Signaling Disruption | Larval Zebrafish (Danio rerio) | PFHxS-induced liver effects were alleviated by a PPAR antagonist, confirming the pathway's role. nih.gov |

| Endocrine Disruption | Various Fish Species | PFHxS shows strong binding affinity to estrogen and androgen receptors, suggesting interference with hormone signaling. nih.gov |

Biomarkers of Exposure and Effect for this compound Sulfonic Acid (PFHxS)

To assess the impact of PFHxS on aquatic ecosystems, researchers seek to identify reliable biomarkers—measurable biological indicators that signal exposure to the chemical and the potential for adverse health effects. nih.gov Computational and in vivo studies have identified several potential biomarkers for PFHxS exposure in fish, primarily related to the key toxicity mechanisms of endocrine disruption and metabolic disturbance. nih.govfrontiersin.org

Proteins associated with lipid and glucose regulation are significant candidates for biomarkers. nih.gov Given that PFHxS is known to affect liver function and activate the PPAR receptor, which plays a central role in lipid metabolism, changes in the expression of proteins involved in these pathways can indicate exposure. nih.govcswab.org

Reproductive proteins also serve as potential biomarkers due to the endocrine-disrupting nature of PFHxS. nih.gov One such protein identified through computational analysis is the KISS1 metastasis suppressor (Kiss1), which is involved in regulating the reproductive axis in fish. nih.gov Alterations in the levels of this and other reproductive proteins could signal interference with hormonal pathways. nih.gov

Furthermore, proteins associated with the immune system have been flagged as potential biomarkers. nih.gov Specifically, changes in the expression of recombination-activating genes (RAG1 and RAG2), which are essential for the development of the adaptive immune system in vertebrates, have been linked to PFHxS exposure. nih.gov

A summary of potential biomarkers for PFHxS exposure in fish is presented below.

| Biomarker Category | Specific Biomarker(s) | Associated Toxic Mechanism |

| Metabolic Regulation | Proteins related to lipid and glucose regulation | Hepatotoxicity, PPAR signaling disruption. nih.govnih.gov |

| Reproductive Function | KISS1 metastasis suppressor (Kiss1) | Endocrine Disruption. nih.gov |

| Immune System | Recombination-activating genes (RAG1, RAG2) | Immunotoxicity. nih.gov |

These biomarkers provide valuable tools for monitoring the health of fish populations and assessing the ecological risks posed by PFHxS contamination in aquatic environments. nih.gov

Analytical Chemistry and Monitoring Techniques for Perfluorohexane and Its Derivatives

Method Development for Detection and Quantification

Accurate and reliable detection of perfluorohexane and its related compounds is fundamental to environmental monitoring and research. Various analytical techniques have been developed and standardized to achieve the necessary sensitivity and selectivity for these persistent substances.

Standardized Analytical Methods for this compound Sulfonic Acid (PFHxS) in Water and Environmental Matrices

Several standardized methods have been established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of per- and polyfluoroalkyl substances (PFAS), including PFHxS, in various matrices.

EPA Method 537.1: This method is specifically designed for the determination of 18 PFAS, including PFHxS, in drinking water. restek.comrestek.com It involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using liquid chromatography/tandem mass spectrometry (LC-MS/MS). restek.comrestek.com While the method allows for some flexibility in the choice of LC column and other instrumental parameters, the sample collection, preservation, and extraction procedures are strictly defined to ensure data quality. restek.comrestek.com

EPA Method 8327: This method provides a framework for the analysis of 24 PFAS compounds in non-potable water matrices such as groundwater, surface water, and wastewater. nemi.govrestek.com Similar to Method 537.1, it utilizes LC-MS/MS for detection. nemi.govrestek.com However, it serves as a guidance method, allowing laboratories to develop their own detailed standard operating procedures based on the general principles outlined in the method. restek.com

EPA Method 1633: This comprehensive method is used for analyzing a broader range of 40 PFAS compounds in various environmental matrices, including water, soil, sediment, and biosolids. alsglobal.comsigmaaldrich.com It is often employed for investigations under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). alsglobal.com This method is expected to become the preferred approach for non-drinking water PFAS analysis. alsglobal.com

Below is a table summarizing the key features of these EPA methods:

| Feature | EPA Method 537.1 | EPA Method 8327 | EPA Method 1633 |

| Primary Matrix | Drinking Water restek.comrestek.com | Non-potable Water (Groundwater, Surface Water, Wastewater) nemi.govrestek.com | Water, Soil, Sediment, Biosolids alsglobal.comsigmaaldrich.com |

| Number of Analytes | 18 restek.com | 24 restek.com | 40 sigmaaldrich.com |

| Detection Technique | LC-MS/MS restek.comrestek.com | LC-MS/MS nemi.govrestek.com | LC-MS/MS sigmaaldrich.com |

| Sample Preparation | Solid-Phase Extraction (SDB) restek.com | Refers to SW-846 Methods 3500 & 3600 restek.com | Solid-Phase Extraction (SPE) sigmaaldrich.com |

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for PFAS Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used technique for the analysis of PFAS, including this compound and its derivatives. nih.govmdpi.comwaters.com This method offers high sensitivity, resolution, and speed compared to traditional high-performance liquid chromatography (HPLC). measurlabs.com

In UPLC-MS/MS, the sample is first introduced into the UPLC system, where the different PFAS compounds are separated based on their chemical properties as they pass through a specialized column. measurlabs.com Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent and fragment ions are used for highly specific and sensitive detection and quantification. mdpi.com Multiple reaction monitoring (MRM) is often employed to enhance selectivity by monitoring specific ion transitions for each target analyte. nih.gov

The use of an isolator column is a common practice in PFAS analysis to mitigate background contamination originating from the LC system itself. nih.govfda.gov

Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization (GC-MS/NICI) for Perfluoroisobutene Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly for volatile and semi-volatile PFAS. When coupled with negative ion chemical ionization (NICI), it becomes a highly sensitive method for specific compounds. nasa.govnasa.gov

One critical application of GC-MS/NICI is the detection of perfluoroisobutene (PFIB), an extremely toxic potential byproduct of the thermal degradation of this compound. nasa.govnasa.gov In this method, the sample is vaporized and separated on a GC column. The separated compounds then enter the mass spectrometer, where NICI is used to create negatively charged ions. This "soft" ionization technique minimizes fragmentation and often results in a strong molecular ion signal, enhancing sensitivity and specificity for the target analyte. nih.gov For PFIB analysis, GC-MS/NICI provides the ultra-high sensitivity required to detect this hazardous compound at very low concentrations, such as parts-per-billion (ppb). nasa.gov

Techniques for Volatile Neutral PFHxS-Related Compounds (e.g., GC/PCI-MS)

For the analysis of volatile and neutral precursors to PFHxS, such as fluorotelomer alcohols (FTOHs) and N-alkylated fluorooctane sulfonamides, Gas Chromatography coupled with Positive Chemical Ionization-Mass Spectrometry (GC/PCI-MS) is often utilized. researchgate.nethereon.de

In GC/PCI-MS, after separation on the GC column, the analytes are ionized using a reagent gas in positive chemical ionization mode. This technique typically produces a protonated molecule [M+H]+, which is a strong and characteristic ion for many volatile PFAS. researchgate.netub.edu This allows for sensitive and selective quantification. While PCI is effective for many neutral PFAS, for some compounds like fluorooctane sulfonamides (FOSAs), confirmation is often performed using negative ion chemical ionization (NICI) mode, as it provides more characteristic fragment ions. researchgate.netub.edu

Sample Preparation and Matrix Effects in this compound Analysis

The accuracy of this compound and PFAS analysis is heavily dependent on proper sample preparation and the management of matrix effects. Matrix effects occur when other components in the sample interfere with the ionization of the target analytes in the mass spectrometer, leading to either suppression or enhancement of the analytical signal. nih.gov

Sample Preparation: The primary goal of sample preparation is to isolate and concentrate the target PFAS from the sample matrix while removing interfering substances. researchgate.net A common technique for aqueous samples is solid-phase extraction (SPE), where the sample is passed through a cartridge containing a sorbent that retains the PFAS. restek.comsigmaaldrich.com The PFAS are then eluted from the cartridge with a small volume of solvent. For solid samples like soil and sediment, extraction with a suitable solvent is typically the first step. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, has also been adapted for PFAS analysis in various food matrices. fda.gov

Matrix Effects: Complex matrices such as wastewater, soil, and biological tissues can contain high concentrations of organic matter, salts, and other compounds that can interfere with PFAS analysis. nih.gov To mitigate these effects, several strategies are employed:

Cleanup Steps: Additional cleanup steps after the initial extraction, such as using activated carbon or other sorbents, can help remove interfering compounds. europa.eu

Isotope Dilution: This is a powerful technique where known amounts of isotopically labeled internal standards, which are chemically identical to the target analytes but have a different mass, are added to the sample before extraction. nih.gov By tracking the recovery of these labeled standards, analysts can correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. nih.gov

Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples are affected in the same way. kau.edu.sa

The choice of sample preparation method and the strategies to address matrix effects depend on the specific matrix being analyzed and the data quality objectives of the study. nih.gov

Quality Control and Assurance in this compound Monitoring

Key QA/QC principles applicable to the monitoring of this compound and other per- and polyfluoroalkyl substances (PFAS) include:

Establishment of Data Quality Objectives (DQOs): Before sampling begins, the required precision, accuracy, and sensitivity of the data must be defined. epa.gov

Use of Standardized Procedures: Sample collection, processing, and analysis should adhere to scientifically validated and standardized methods to ensure consistency. epa.govepa.gov

Sample Integrity and Traceability: Maintaining the integrity of samples from collection to analysis is critical, with comprehensive documentation and chain-of-custody records to ensure traceability. epa.govepa.gov

Prevention of Cross-Contamination: Given the ubiquitous nature of some PFAS, stringent measures are necessary to prevent contamination from sampling equipment, containers, and the laboratory environment. waters.comrsc.org Research has shown that container material, such as polypropylene, can lead to analyte losses for some PFAS, making careful selection and pre-screening of materials crucial. rsc.org

During the analytical phase in the laboratory, specific QC samples are analyzed alongside field samples to assess the performance of the measurement system. Common analytical methods for PFAS, such as those developed by the U.S. Environmental Protection Agency (EPA), prescribe specific QC requirements. itrcweb.org For instance, EPA Method 1633, which tests for 40 PFAS compounds in various environmental media, includes a suite of QC procedures to ensure data validity. epa.gov

Table 1: Key Quality Control Samples and Their Purpose in this compound Analysis (Based on EPA Method Protocols)

| QC Sample Type | Purpose | Typical Frequency | Acceptance Criteria Example |

|---|---|---|---|

| Method Blank (MB) | To assess for contamination introduced during sample preparation and analysis in the laboratory. | One per preparation batch (max 20 samples). epa.govitrcweb.org | Analyte concentration should be below the limit of detection or a pre-defined level. |

| Field Reagent Blank (FRB) | To check for contamination introduced during sample collection, transport, and storage. | One per sampling site or as required by the QAPP. itrcweb.org | Analyte concentration should be below the limit of detection. |